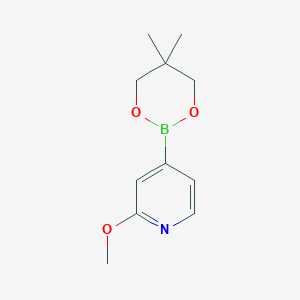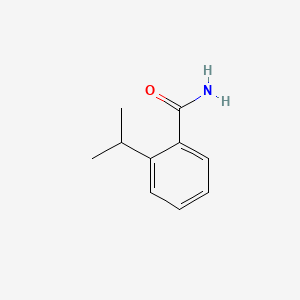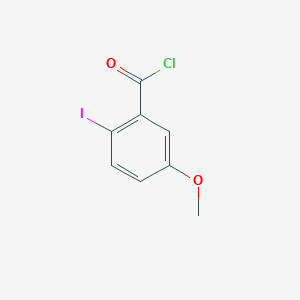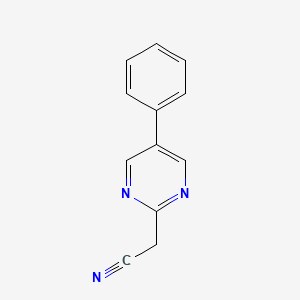
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a chemical compound with the molecular formula C15H12N2O·HCl. It is a derivative of pyrazolone, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of phenylhydrazine with benzoylacetone. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The hydrochloride salt is then obtained by treating the pyrazolone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolones.
Applications De Recherche Scientifique
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 1,3-Diphenyl-5-pyrazolone
Uniqueness
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13ClN2O |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
2,5-diphenyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13;/h1-10H,11H2;1H |
Clé InChI |
VKCGQXYEMNINEV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



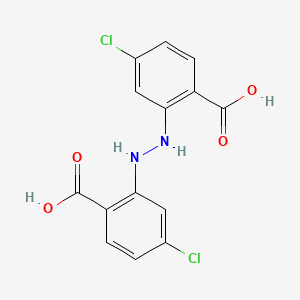


![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
